molecular formula C12H9BrN2O2 B11760913 methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate

methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11760913
M. Wt: 293.12 g/mol
InChI Key: SJSWKVULPSJIID-UHFFFAOYSA-N
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Description

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to a diazene group, which is further esterified with a methyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Diazotization: The 6-bromonaphthalene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with methyl carbamate under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-(6-chloronaphthalen-2-yl)diazene-1-carboxylate
  • Methyl (E)-2-(6-fluoronaphthalen-2-yl)diazene-1-carboxylate
  • Methyl (E)-2-(6-iodonaphthalen-2-yl)diazene-1-carboxylate

Uniqueness

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

methyl N-(6-bromonaphthalen-2-yl)iminocarbamate

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)15-14-11-5-3-8-6-10(13)4-2-9(8)7-11/h2-7H,1H3

InChI Key

SJSWKVULPSJIID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=NC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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